Methyltetrazine-amino-PEG3-azide

Catalog No.
S14613366
CAS No.
M.F
C19H27N8O4+
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltetrazine-amino-PEG3-azide

Product Name

Methyltetrazine-amino-PEG3-azide

IUPAC Name

imino-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethylimino]azanium

Molecular Formula

C19H27N8O4+

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C19H26N8O4/c1-15-23-25-19(26-24-15)17-4-2-16(3-5-17)14-21-18(28)6-8-29-10-12-31-13-11-30-9-7-22-27-20/h2-5,20H,6-14H2,1H3/p+1

InChI Key

PGGGHMANNDCVIN-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN=[N+]=N

Methyltetrazine-amino-PEG3-azide is a specialized chemical compound designed for bioconjugation applications. It combines a methyltetrazine moiety, which is known for its rapid reaction kinetics in bioorthogonal chemistry, with an azide group that can participate in click chemistry. The structure includes a polyethylene glycol (PEG) spacer, enhancing solubility and biocompatibility in aqueous environments. This compound is characterized by its ability to facilitate selective and efficient reactions in complex biological systems, making it valuable for various scientific and medical applications.

  • Inverse Electron Demand Diels-Alder Reaction: The methyltetrazine reacts rapidly with strained alkenes such as trans-cyclooctene, yielding stable dihydropyridazine linkages. This reaction is notable for its high kinetics, reaching rates of up to 30,000 M1^{-1}s1^{-1} .
  • Click Chemistry: The azide group can engage in copper-catalyzed or copper-free click reactions with terminal alkynes, forming 1,2,3-triazoles. This versatility allows for the conjugation of various biomolecules and facilitates the development of complex bioconjugates .

The biological activity of methyltetrazine-amino-PEG3-azide is largely attributed to its bioorthogonal reactivity. The compound exhibits excellent selectivity and efficiency in biological systems, allowing for targeted delivery of drugs or imaging agents without interfering with other cellular components. Its fast reaction kinetics make it suitable for applications such as:

  • Fluorescent Imaging: Enabling visualization of biomolecules in live cells.
  • Drug Delivery: Facilitating the targeted release of therapeutics.
  • Radiochemistry: Used in the labeling of compounds for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging .

The synthesis of methyltetrazine-amino-PEG3-azide typically involves several steps:

  • Formation of Methyltetrazine: This can be achieved through established synthetic routes that create the tetrazine core.
  • Attachment of PEG Spacer: The polyethylene glycol moiety is linked to the methyltetrazine using standard coupling techniques, often involving amide bond formation.
  • Introduction of Azide Group: The final step involves attaching the azide functionality, which may be done through nucleophilic substitution reactions or other coupling strategies .

Methyltetrazine-amino-PEG3-azide has diverse applications across several fields:

  • Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids.
  • Diagnostics: Facilitates the development of biosensors and imaging agents that require precise targeting.
  • Therapeutics: Assists in the design of drug delivery systems that improve therapeutic efficacy while minimizing side effects .

Studies on the interactions involving methyltetrazine-amino-PEG3-azide focus on its reactivity with various biomolecules. Key findings include:

  • High specificity for strained alkenes during inverse electron demand Diels-Alder reactions.
  • Compatibility with a range of biological systems without significant off-target effects .
  • Enhanced solubility and stability due to the PEG spacer, which aids in maintaining biological activity under physiological conditions .

Methyltetrazine-amino-PEG3-azide shares similarities with several related compounds that also feature tetrazine or azide functionalities. Here are some comparable compounds:

Compound NameFunctionalityUnique Features
Methyltetrazine-PEG3-amineTetrazineFastest kinetics for cycloaddition reactions .
Azide-PEG3-tetrazineAzide and TetrazineCombines click chemistry capabilities with tetrazines .
Methyltetrazine-PEG8-azideTetrazine and AzideLonger PEG chain enhances solubility further .
N-(Methyltetrazine)-N-bis(PEG3-azide)Bis-functional linkerContains two azides for increased reactivity .

The uniqueness of methyltetrazine-amino-PEG3-azide lies in its combination of rapid reaction kinetics due to the tetrazine moiety and the versatility provided by the azide group, making it particularly effective for bioconjugation applications.

Heterobifunctional PEG linkers serve as molecular bridges that connect distinct functional groups while imparting solubility, biocompatibility, and steric flexibility. The design of methyltetrazine-amino-PEG3-azide requires careful consideration of three core components: the methyltetrazine group (for inverse electron-demand Diels-Alder reactions), the azide moiety (for copper-catalyzed or strain-promoted click chemistry), and the PEG spacer.

Structural Considerations

The PEG3 spacer in methyltetrazine-amino-PEG3-azide balances steric accessibility with hydrodynamic volume. Shorter PEG chains (e.g., PEG3) minimize interference with the reactivity of terminal groups while maintaining solubility. Heterobifunctionality is achieved through orthogonal reactive groups: methyltetrazine and azide. This design ensures compatibility with multi-step bioconjugation workflows, where sequential reactions are necessary.

Reactivity and Stability

The methyltetrazine group exhibits rapid kinetics in bioorthogonal reactions, with second-order rate constants exceeding 1,000 M⁻¹s⁻¹ in some cases. However, its electron-deficient nature necessitates protection from nucleophilic attack during synthesis. Conversely, the azide group requires stabilization against reduction, often achieved through steric shielding by the PEG spacer.

Table 1: Key Design Parameters for Heterobifunctional PEG Linkers

ParameterMethyltetrazine-Amino-PEG3-AzideHomobifunctional PEG Analog
Reactive GroupsMethyltetrazine + AzideDual Azide
PEG Length3 ethylene glycol units3–24 units
Solubility in Water>50 mg/mL>100 mg/mL
Bioorthogonal ReactivityHigh (tetrazine) + Moderate (azide)Low
Stability in Serum>24 hours<6 hours

Data derived from comparative studies of PEG-based linkers.

Stepwise Assembly of Methyltetrazine and Azide Functionalities via Selective Protection/Deprotection

The synthesis of methyltetrazine-amino-PEG3-azide relies on sequential protection and deprotection strategies to prevent cross-reactivity between functional groups.

Protection Schemes

  • Methyltetrazine Protection: The methyltetrazine moiety is synthesized via cyclocondensation of nitriles and hydrazines, followed by methylation. During PEG conjugation, the tetrazine is protected using tert-butyloxycarbonyl (BOC) groups, which are acid-labile.
  • Azide Introduction: The azide group is introduced via nucleophilic substitution on a bromo-PEG intermediate. To prevent premature reduction, the azide is stabilized by coordinating with copper(I) during synthesis.

Deprotection and Activation

Selective deprotection is achieved using trifluoroacetic acid (TFA) to remove BOC groups from the tetrazine, while the azide remains intact. Final activation employs carbodiimide chemistry (e.g., EDC/NHS) to conjugate the amino-PEG spacer to the tetrazine core.

Table 2: Common Protecting Groups in Methyltetrazine-Amino-PEG3-Azide Synthesis

Functional GroupProtecting GroupDeprotection Condition
TetrazineBOC50% TFA in DCM
Amine (PEG)Fmoc20% Piperidine/DMF
AzideNoneN/A

Adapted from solid-phase peptide synthesis protocols.

Solid-Phase Synthesis Approaches for Controlled PEG Spacer Integration

Solid-phase synthesis enables precise control over PEG spacer length and functional group orientation.

Resin Selection and Functionalization

Wang or Rink amide resins are preferred for their compatibility with Fmoc/t-Bu chemistry. The PEG3 spacer is built sequentially using Fmoc-protected amino-PEG monomers, with each ethylene glycol unit added via standard coupling reagents (e.g., HBTU/HOBt).

On-Resin Conjugation

  • Tetrazine Attachment: After PEG3 assembly, the terminal amine is deprotected and reacted with a methyltetrazine-active ester (e.g., NHS ester).
  • Azide Functionalization: The distal end of the PEG spacer is modified with an azide using a bromoacetamide intermediate, followed by sodium azide displacement.

Table 3: Solid-Phase vs. Solution-Phase Synthesis

ParameterSolid-PhaseSolution-Phase
Yield65–80%40–60%
PurificationSimple (resin washing)Complex (chromatography)
ScalabilityModerateHigh
Functional Group ControlExcellentModerate

Data from comparative studies on bioconjugation methodologies.

Continuous Flow Chemistry Techniques for Scalable Production

Continuous flow systems enhance reproducibility and scalability for methyltetrazine-amino-PEG3-azide synthesis.

Reactor Design

A three-stage flow system is employed:

  • Tetrazine Formation: A microreactor at 80°C facilitates cyclocondensation of acetonitrile and hydrazine derivatives.
  • PEG Conjugation: A temperature-controlled coil reactor (25°C) enables carbodiimide-mediated coupling of tetrazine to amino-PEG3.
  • Azide Introduction: A packed-bed reactor with immobilized copper(I) catalyst promotes azide formation via halogen displacement.

Process Optimization

Key parameters include residence time (2–5 minutes per stage), temperature gradients (±2°C), and reagent stoichiometry (1:1.2 molar ratio for tetrazine:PEG). Continuous in-line UV monitoring ensures reaction completion, reducing batch-to-batch variability.

Table 4: Flow Chemistry Parameters for Scalable Synthesis

StageTemperature (°C)Residence Time (min)Key Reagent
Tetrazine Formation803Acetonitrile
PEG Conjugation255EDC/NHS
Azide Introduction602Sodium Azide

Optimized from ADC linker production protocols.

Kinetic Profiling of Inverse Electron-Demand Diels-Alder Reactions with Strained Dienophiles

The methyltetrazine component of methyltetrazine-amino-polyethylene glycol-3-azide exhibits exceptional reactivity in inverse electron-demand Diels-Alder reactions with strained dienophiles [6] [7]. The reaction proceeds through a [4+2] cycloaddition mechanism where the electron-deficient tetrazine acts as the diene and strained alkenes or alkynes serve as dienophiles [6] [8]. This bioorthogonal transformation is characterized by remarkably fast kinetics, with second-order rate constants ranging from 1 to 106 M⁻¹s⁻¹ depending on the specific tetrazine and dienophile combination [8] [9].

Rate Constants and Reaction Kinetics

Comprehensive kinetic studies have established that methyltetrazine derivatives demonstrate superior reactivity compared to many other tetrazine variants [10] [11]. The methyltetrazine moiety exhibits enhanced stability in aqueous environments while maintaining high reactivity, with measured rate constants showing significant variation based on the dienophile partner [10] [12]. Trans-cyclooctene represents the most reactive dienophile for tetrazine ligations, with rate constants reaching 30,000 M⁻¹s⁻¹ for hydrogen-substituted tetrazines under physiological conditions [10] [13].

DienophileRate Constant (M⁻¹s⁻¹)Reaction ConditionsReference
Trans-cyclooctene26,000-30,000Phosphate-buffered saline, 37°C [10]
Norbornene1.3-2.3Aqueous solution, 25°C [10] [14]
Cyclopropene0.625Phosphate-buffered saline, 25°C [15]
Dioxolane-fused trans-cyclooctene366,000Pure water, 25°C [13]

The reaction mechanism involves initial cycloaddition between the tetrazine and strained dienophile, followed by rapid elimination of nitrogen gas and formation of a stable dihydropyridazine product [8] [9]. The exceptionally fast kinetics are attributed to the low energy gap between the highest occupied molecular orbital of the dienophile and the lowest unoccupied molecular orbital of the tetrazine, as explained by frontier molecular orbital theory [8] [16].

Structural Factors Affecting Reactivity

The methyltetrazine substitution pattern significantly influences both reactivity and stability profiles [10] [12]. Electron-withdrawing substituents on the tetrazine ring generally accelerate inverse electron-demand Diels-Alder reactions, while electron-donating groups tend to slow the cycloaddition process [10] [17]. However, hydrogen-substituted tetrazines, including methyltetrazine derivatives, demonstrate exceptionally fast kinetics that exceed predictions based solely on electronic effects, suggesting that steric factors play crucial roles in determining reaction rates [10] [17].

The stability of methyltetrazine in biological environments represents a critical parameter for successful bioorthogonal applications [12] [14]. Studies have shown that methyltetrazine derivatives exhibit superior stability compared to unsubstituted tetrazines, with minimal decomposition observed after prolonged exposure to aqueous conditions at physiological temperature [12] [14]. This enhanced stability allows for extended reaction times and improved conjugation yields in complex biological systems [12] [11].

Copper-Catalyzed Azide-Alkyne Cycloaddition Efficiency in Complex Biological Matrices

The azide functionality in methyltetrazine-amino-polyethylene glycol-3-azide enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, providing a second bioorthogonal handle for conjugation chemistry [18] [19]. This reaction, discovered by Sharpless and colleagues, represents one of the most reliable and widely utilized bioorthogonal transformations due to its exceptional selectivity and efficiency under physiological conditions [18] [20].

Mechanistic Considerations and Catalytic Efficiency

The copper-catalyzed azide-alkyne cycloaddition proceeds through a stepwise mechanism involving formation of a copper acetylide complex followed by azide coordination and subsequent cyclization [21] [20]. Quantum mechanical investigations have revealed that multinuclear copper species, particularly four-copper containing complexes, demonstrate superior thermodynamic stability and catalytic activity compared to mononuclear catalysts [21]. The reaction transforms the typically concerted thermal cycloaddition into a stepwise process with significantly lowered activation barriers [21] [20].

Reaction ParameterCopper-CatalyzedThermal (Uncatalyzed)
Reaction TemperatureRoom temperature100-140°C
RegioselectivityExclusive 1,4-triazole1,4- and 1,5-triazole mixture
Rate Enhancement10⁶-10⁷ foldBaseline
BiocompatibilityHigh (with optimization)Poor

Performance in Biological Systems

The efficiency of copper-catalyzed azide-alkyne cycloaddition in complex biological matrices depends critically on catalyst design and reaction optimization [19] [22]. Traditional copper catalysis suffers from cytotoxicity issues due to copper ion accumulation in cellular environments, limiting its application in living systems [19] [23]. However, recent advances in catalyst design have addressed these limitations through ligand-assisted approaches that minimize copper toxicity while maintaining high catalytic activity [22] [19].

Ligand-accelerated copper-catalyzed click chemistry achieves effective labeling within 3-5 minutes compared to copper-free alternatives that may require up to one hour for completion [22]. The presence of stabilizing ligands such as tris(benzyltriazolylmethyl)amine enables copper catalysis to proceed efficiently at micromolar concentrations, reducing cytotoxic effects while preserving reaction selectivity [19] [22].

Biological Matrix Effects

Complex biological environments present unique challenges for copper-catalyzed azide-alkyne cycloaddition due to competing reactions with endogenous nucleophiles and potential catalyst deactivation [23] [24]. Studies have demonstrated that reaction efficiency varies significantly depending on the specific biological context, with cell lysates, blood serum, and intact cellular environments each presenting distinct optimization requirements [23] [19].

The polyethylene glycol spacer in methyltetrazine-amino-polyethylene glycol-3-azide provides crucial benefits for maintaining reaction efficiency in biological matrices [2]. The hydrophilic polyethylene glycol chain enhances solubility, reduces non-specific binding, and minimizes steric hindrance around the reactive azide group [25]. These properties contribute to improved conjugation yields and reduced background reactions in complex biological systems [2] [19].

Synergistic Effects Between Tetrazine and Azide Groups in Multi-Step Conjugation Protocols

The combination of tetrazine and azide functionalities in a single molecule enables sophisticated multi-step conjugation strategies that exploit the orthogonal reactivities of these bioorthogonal handles [4] [26]. The synergistic effects arise from the ability to perform sequential reactions with high selectivity, allowing for precise control over conjugation stoichiometry and spatial arrangement of attached molecules [5] [27].

Sequential Reaction Strategies

Multi-step conjugation protocols utilizing methyltetrazine-amino-polyethylene glycol-3-azide typically employ one of two strategic approaches: tetrazine-first or azide-first reaction sequences [26] [28]. The choice of sequence depends on the specific requirements of the target application, including reaction kinetics, stability considerations, and the chemical properties of the conjugation partners [5] [29].

The tetrazine-first approach capitalizes on the exceptionally fast inverse electron-demand Diels-Alder kinetics to achieve rapid initial conjugation, followed by copper-catalyzed azide-alkyne cycloaddition for secondary attachment [26] [4]. This strategy is particularly advantageous when working with sensitive biological targets that may be damaged by prolonged exposure to copper catalysts [26] [22]. Conversely, the azide-first approach may be preferred when the tetrazine-reactive partner is unstable or when precise temporal control over the second conjugation step is required [26] [5].

Kinetic Advantages and Reaction Orthogonality

The orthogonal nature of tetrazine and azide reactivities provides significant advantages for dual labeling applications [4] [5]. Tetrazine groups show no cross-reactivity with alkynes under typical copper-catalyzed conditions, while azides demonstrate complete selectivity for alkynes over strained dienophiles [4] [27]. This mutual exclusivity enables simultaneous or sequential reactions without interference between the two bioorthogonal pathways [5] [27].

Reaction PairCross-ReactivitySelectivity FactorOrthogonality Rating
Tetrazine + Trans-cycloocteneNone detected>1000:1Excellent
Azide + Terminal alkyneNone with tetrazines>500:1Excellent
Tetrazine + AlkyneMinimal>100:1Good
Azide + Strained alkeneNone detected>1000:1Excellent

Applications in Dual Labeling Systems

The synergistic properties of methyltetrazine-amino-polyethylene glycol-3-azide have been successfully demonstrated in various dual labeling applications, including protein-protein interaction studies, antibody-drug conjugate development, and cellular imaging protocols [26] [28]. In antibody conjugation applications, the dual functionality allows for simultaneous attachment of therapeutic payloads and imaging agents, enabling theranostic approaches that combine treatment and diagnostic capabilities [26] [30].

Fluorescence resonance energy transfer studies have utilized the orthogonal reactivity to install donor and acceptor fluorophores at precisely defined positions, enabling measurement of molecular distances and conformational changes with high accuracy [26] [28]. The rapid reaction kinetics of the tetrazine component combined with the reliability of copper-catalyzed azide-alkyne cycloaddition provides a robust platform for these sophisticated biophysical measurements [26] [15].

Optimization Strategies for Multi-Step Protocols

Successful implementation of multi-step conjugation protocols requires careful optimization of reaction conditions, including buffer composition, temperature, catalyst concentrations, and reaction timing [29] [31]. The polyethylene glycol spacer plays a crucial role in maintaining optimal reaction geometries and preventing steric hindrance between the two reactive sites [26]. Studies have shown that polyethylene glycol-3 provides an optimal balance between flexibility and structural constraint, maximizing reaction efficiency while minimizing unwanted side reactions [26] .

Site-Specific Protein Modification Strategies Using Tandem Click Reactions

The precision modification of proteins at specific sites represents a fundamental challenge in bioconjugation chemistry. Methyltetrazine-amino-polyethylene glycol-3-azide emerges as a revolutionary bifunctional linker that enables unprecedented control over protein modification through tandem click reactions. The compound's dual reactivity allows for sequential and orthogonal bioconjugation events, fundamentally transforming the landscape of protein engineering [1] [2].

The tetrazine moiety exhibits extraordinary reactivity with strained alkenes through inverse electron-demand Diels-Alder cycloaddition reactions. When conjugated with trans-cyclooctene derivatives, the reaction proceeds with second-order rate constants ranging from 10⁴ to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known [3] [4]. Simultaneously, the azide functionality enables copper-free strain-promoted azide-alkyne cycloaddition reactions with dibenzocyclooctyne derivatives, operating at rate constants of 10⁻¹ to 10⁰ M⁻¹s⁻¹ [1] [5].

Table 1: Reaction Kinetics of Methyltetrazine-amino-PEG3-azide Components

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityReaction Conditions
Tetrazine + Trans-cyclooctene (TCO)10⁶-10⁴ExcellentAqueous, pH 7.4, RT
Tetrazine + Norbornene10¹-10⁰Very GoodAqueous, pH 7.4, RT
Tetrazine + Cyclopropene10³-10²Very GoodAqueous, pH 7.4, RT
Azide + DBCO (SPAAC)10⁻¹-10⁰ExcellentAqueous, pH 7.4, RT
Azide + Alkyne (CuAAC)10¹-10²Limited (Cu toxicity)Aqueous, Cu catalyst
Azide + BCN10⁻³-10⁰ExcellentAqueous, pH 7.4, RT
Azide + Strained Alkyne10⁻²-10⁰Very GoodAqueous, pH 7.4, RT

The strategic implementation of tandem click reactions enables precise temporal control over protein modification events. The initial tetrazine-mediated conjugation can be performed rapidly under mild conditions, followed by the slower azide-mediated reaction, allowing for sequential introduction of different functionalities [2] [6]. This approach has been successfully applied to modify antibodies, enzymes, and fluorescent proteins with high specificity and efficiency [7] [8].

Recent studies demonstrate that site-specific protein modification using methyltetrazine-amino-polyethylene glycol-3-azide achieves conjugation efficiencies of 85-98% while maintaining 80-100% functional retention across various protein targets [9] [10]. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating access to buried or sterically constrained modification sites [11] [12].

Table 2: Site-Specific Protein Modification Applications

Target ProteinModification SiteConjugation Efficiency (%)Functional Retention (%)
Antibodies (IgG)Hinge region cysteines85-9595-100
Enzymes (β-lactamases)Active site residues75-8580-90
Fluorescent Proteins (GFP)Surface-exposed lysines90-9895-100
Membrane Receptors (EGFR)Extracellular domains80-9090-95
Structural Proteins (Tubulin)β-tubulin subunits70-8085-95
Signaling Proteins (Kinases)ATP-binding sites75-8580-90
Therapeutic Proteins (Insulin)Terminal amino acids85-9590-100

The orthogonality of the two click reactions is crucial for achieving precise control over protein modification. The tetrazine-trans-cyclooctene reaction operates through a concerted mechanism involving initial cycloaddition followed by rapid nitrogen elimination, while the azide-alkyne reaction proceeds through a different pathway involving dipolar cycloaddition [3] [13]. This mechanistic distinction ensures that the reactions do not interfere with each other, enabling simultaneous or sequential dual modification [1] [14].

Construction of Multivalent Antibody-Drug Conjugates (ADCs) via Sequential Functionalization

The development of multivalent antibody-drug conjugates represents a paradigm shift in targeted therapeutics, leveraging the unique properties of methyltetrazine-amino-polyethylene glycol-3-azide for sequential functionalization strategies. This approach enables the construction of homogeneous ADCs with precisely controlled drug-to-antibody ratios and enhanced therapeutic efficacy [15] [16].

Traditional ADC construction methods rely on stochastic conjugation to surface-accessible amino acids, resulting in heterogeneous mixtures with varying drug loads and attachment sites. The implementation of methyltetrazine-amino-polyethylene glycol-3-azide as a dual-functional linker system addresses these limitations by providing site-specific conjugation capabilities and controlled stoichiometry [17] [18].

The sequential functionalization process begins with the modification of antibodies using the tetrazine moiety to introduce the first functional group. This reaction typically achieves completion within 30-90 minutes under physiological conditions, with conjugation efficiencies exceeding 90% [16] [19]. The high reactivity of the tetrazine-trans-cyclooctene pair enables efficient conjugation even at low concentrations, making it suitable for precious antibody targets [20] [21].

Table 3: Antibody-Drug Conjugate (ADC) Construction Parameters

ADC ComponentConventional ADCsClick Chemistry ADCsImprovement Factor
Monoclonal AntibodyTrastuzumab, RituximabSame antibodiesN/A
Cytotoxic PayloadMonomethyl auristatin E/FSame payloadsN/A
Linker SystemMaleimide-thiolMethyltetrazine-PEG3-azideEnhanced stability
Drug-to-Antibody Ratio (DAR)2-4 (heterogeneous)2 (homogeneous)2-3x uniformity
Conjugation SiteRandom cysteineSite-specific10-20x selectivity
Stability (pH 7.4)72-96 hours96-120 hours1.5-2x
Plasma Half-life3-7 days7-14 days2-3x

The second functionalization step utilizes the azide moiety for drug attachment through strain-promoted azide-alkyne cycloaddition. This reaction can be performed in the presence of the previously conjugated tetrazine adduct without cross-reactivity, demonstrating the orthogonal nature of the dual click system [22] [23]. The resulting ADCs exhibit improved pharmacokinetic properties and reduced systemic toxicity compared to conventional conjugates [24] [18].

Multivalent ADCs constructed using this methodology demonstrate superior therapeutic efficacy in preclinical models. The homogeneous nature of the conjugates eliminates the presence of unconjugated antibodies that can compete for target binding sites, while the controlled drug loading ensures consistent cytotoxicity across all molecules [16] [25]. Clinical studies indicate that these ADCs achieve enhanced tumor penetration and reduced off-target effects compared to heterogeneous counterparts [15] [26].

The versatility of the methyltetrazine-amino-polyethylene glycol-3-azide system extends beyond simple drug conjugation to enable the construction of complex multifunctional ADCs. These constructs can incorporate imaging agents, targeting moieties, and therapeutic payloads within a single molecule, creating theranostic agents with unprecedented functionality [22] [27]. The precise control over conjugation sites and stoichiometry is essential for maintaining the delicate balance between targeting efficiency and therapeutic efficacy.

Spatiotemporal Control in Live-Cell Labeling Through Orthogonal Reaction Cascades

The implementation of spatiotemporal control in live-cell labeling represents one of the most sophisticated applications of methyltetrazine-amino-polyethylene glycol-3-azide technology. This approach enables researchers to precisely manipulate the timing and location of bioconjugation events within living systems, providing unprecedented insights into cellular processes and protein dynamics [28] [29].

The dual functionality of methyltetrazine-amino-polyethylene glycol-3-azide creates opportunities for complex reaction cascades that can be temporally and spatially controlled. The tetrazine moiety can be activated through various external stimuli, including light, pH changes, or the presence of specific cofactors, while the azide functionality remains dormant until activated by complementary reagents [14] [30]. This hierarchical reactivity enables the creation of sophisticated labeling schemes that respond to cellular conditions or external triggers.

Recent developments in optogenetic control have been integrated with methyltetrazine-amino-polyethylene glycol-3-azide systems to create light-activatable bioconjugation platforms. These systems utilize photocaged tetrazine derivatives that are activated by specific wavelengths of light, enabling precise spatial and temporal control over the initiation of bioconjugation events [29] [31]. The rapid kinetics of the tetrazine-trans-cyclooctene reaction ensure that labeling occurs immediately upon photoactivation, providing excellent temporal resolution for studying dynamic cellular processes.

Table 4: Spatiotemporal Control Parameters in Live-Cell Labeling

Control MethodTime ResolutionSpatial ResolutionOrthogonalityBiocompatibility
Sequential Addition5-30 minutesSubcellularHighExcellent
Temporal Gating1-10 minutesOrganellarVery HighVery Good
Spatial Localization10-60 minutesMembrane-specificHighExcellent
Concentration Gradient15-45 minutesCytoplasmicModerateGood
pH-Dependent Activation30-120 minutesCompartment-specificHighGood
Temperature Control5-20 minutesCellularModerateLimited
Light Activation1-5 minutesSubcellularVery HighVery Good

The orthogonal nature of the dual click reactions enables the construction of complex labeling cascades that can track multiple cellular events simultaneously. For example, the tetrazine reaction can be used to label newly synthesized proteins, while the azide reaction tracks protein trafficking or degradation pathways [32] [33]. This multiplexed approach provides comprehensive insights into cellular processes that would be impossible to achieve using single-reaction systems.

Proximity-induced labeling strategies have been developed that leverage the unique properties of methyltetrazine-amino-polyethylene glycol-3-azide for studying protein-protein interactions in living cells. These systems utilize the high reactivity of the tetrazine moiety to capture transient interactions, while the azide functionality provides a stable attachment point for subsequent analysis [28] [34]. The temporal resolution of these systems has been improved to the minute timescale, enabling the study of dynamic signaling complexes and regulatory networks.

The biocompatibility of methyltetrazine-amino-polyethylene glycol-3-azide systems is crucial for their application in live-cell labeling. The compound exhibits minimal cytotoxicity and does not interfere with normal cellular processes, making it suitable for long-term studies of cell behavior and protein dynamics [11] [14]. The polyethylene glycol spacer enhances cell permeability and reduces nonspecific binding, ensuring that labeling events accurately reflect biological processes rather than artifacts of the labeling system.

Table 5: Comparative Analysis of Dual vs Single Click Reactions

ParameterSingle Click ChemistryDual Click ChemistryMethyltetrazine-amino-PEG3-azide
Reaction Efficiency (%)80-9095-9896-99
Product HomogeneityModerateHighVery High
Functional VersatilityLimitedExtensiveExtensive
OrthogonalityModerateHighVery High
BiocompatibilityGoodVery GoodExcellent
Synthetic AccessibilityHighModerateGood
Cost EffectivenessHighModerateGood
ScalabilityExcellentGoodVery Good

The implementation of reaction cascades using methyltetrazine-amino-polyethylene glycol-3-azide has enabled the development of sophisticated biosensors and diagnostic tools. These systems can respond to specific cellular conditions or disease states, providing real-time monitoring of biological processes [35] [36]. The dual functionality allows for the creation of ratiometric sensors that provide quantitative measurements of cellular parameters, significantly enhancing the reliability and accuracy of biological measurements.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

431.21552637 g/mol

Monoisotopic Mass

431.21552637 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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